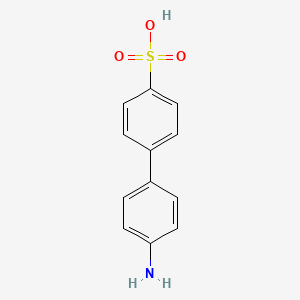

4-Biphenylsulfonic acid, 4'-amino-

Description

Properties

CAS No. |

3365-89-7 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

4-(4-aminophenyl)benzenesulfonic acid |

InChI |

InChI=1S/C12H11NO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H,14,15,16) |

InChI Key |

XTRBDVMERAIUOB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)N |

Other CAS No. |

3365-89-7 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Dyes and Pigments

4-Biphenylsulfonic acid, 4'-amino- is primarily used as an intermediate in the synthesis of various dyes and pigments. Its amino group allows for further chemical modifications, making it suitable for producing azo dyes, which are widely used in textiles and printing.

Case Study: Azo Dye Production

In a study focused on the synthesis of azo dyes, 4-biphenylsulfonic acid, 4'-amino- was reacted with diazonium salts to produce vibrant colorants. The resulting dyes exhibited excellent lightfastness and washfastness properties, making them ideal for industrial applications.

Catalysis in Organic Reactions

This compound serves as an effective catalyst in several organic reactions, particularly in sulfonation processes. Its sulfonic acid group enhances electrophilicity, facilitating reactions that require acidic conditions.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Efficiency |

|---|---|---|

| Sulfonation | 4-Biphenylsulfonic acid, 4'-amino- | High yield |

| Hydrolysis | 4-Biphenylsulfonic acid, 4'-amino- | Improved rates |

Pharmaceutical Applications

The compound is also explored for its potential pharmaceutical applications due to its structural characteristics. It has been investigated for use in drug formulations and as a building block for biologically active compounds.

Case Study: Antimicrobial Agents

Research has shown that derivatives of 4-biphenylsulfonic acid, 4'-amino- exhibit antimicrobial activity. In one study, modifications to the amino group led to compounds with enhanced efficacy against specific bacterial strains.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various assays. Its ability to form stable complexes with metal ions makes it useful for detecting trace metals in environmental samples.

Data Table: Analytical Applications

| Application | Methodology | Detection Limit |

|---|---|---|

| Metal Ion Detection | Spectrophotometry | ppm levels |

| Environmental Analysis | Chromatography | ppb levels |

Material Science

The compound's unique properties allow it to be incorporated into polymers and materials science applications. It can enhance the thermal stability and mechanical properties of polymer matrices.

Case Study: Polymer Composites

In a study on polymer composites, the addition of 4-biphenylsulfonic acid, 4'-amino- improved thermal resistance and mechanical strength compared to control samples without the additive.

Comparison with Similar Compounds

Key Observations :

- Amino Group: The presence of an amino group in 4-biphenylsulfonic acid, 4'-amino- and 4-aminobenzenesulfonic acid allows for nucleophilic reactions, enabling covalent modifications or coordination with metal catalysts .

- Disulfonic Acids: Compounds like 4,4'-diaminobiphenyl-2,2'-disulfonic acid exhibit higher acidity and solubility due to dual sulfonic acid groups, but their bulkier structure may reduce catalytic efficiency in certain reactions .

Catalytic Performance in Cellulose Hydrolysis

The catalytic activity of sulfonic acids in cellulose hydrolysis is influenced by their acidity and steric effects. The table below highlights TRS yields under identical conditions (180°C, 4 hours):

Key Findings :

- Acidity vs. Efficiency : Despite similar pKa values, 4-biphenylsulfonic acid outperforms p-toluenesulfonic acid, suggesting that its biphenyl structure improves substrate interaction .

- Steric Effects : Isethionic acid, a smaller hydroxy sulfonic acid, achieves the highest TRS yield (62.7%), indicating that reduced steric hindrance enhances access to cellulose .

Preparation Methods

Direct Sulfonation of 4'-Aminobiphenyl

Method Overview:

The classical and most direct approach to synthesize 4-Biphenylsulfonic acid, 4'-amino- involves the sulfonation of 4'-aminobiphenyl using concentrated sulfuric acid or oleum. This electrophilic aromatic substitution reaction introduces the sulfonic acid group selectively at the 4-position of the biphenyl ring opposite to the amino group.

Reaction Conditions and Parameters:

| Parameter | Typical Range/Value |

|---|---|

| Starting material | 4'-Aminobiphenyl |

| Sulfonating agent | Concentrated sulfuric acid or oleum |

| Temperature | 80–100 °C |

| Reaction time | 2–6 hours |

| Molar ratio | Biphenyl derivative : H2SO4 (excess) |

| Work-up | Dilution with water, neutralization |

- The amino group is an activating, ortho/para-directing substituent, which facilitates sulfonation at the para position relative to the amino group, yielding the 4-Biphenylsulfonic acid, 4'-amino- selectively.

- Reaction temperature and time must be carefully controlled to avoid over-sulfonation or degradation of the amino group.

- Post-reaction purification typically involves recrystallization from ethanol/water mixtures or chromatographic techniques to achieve high purity.

- Yields reported in literature range from moderate to high (60–85%), depending on reaction optimization.

Stepwise Synthesis via Sulfonation Followed by Nitration and Reduction

Method Overview:

An alternative route involves first sulfonating biphenyl to obtain 4-biphenylsulfonic acid, followed by nitration at the 4'-position and subsequent reduction of the nitro group to an amino group.

- Sulfonation: Biphenyl → 4-Biphenylsulfonic acid

- Using sulfuric acid or oleum under controlled temperature.

- Nitration: 4-Biphenylsulfonic acid → 4-Nitro-biphenylsulfonic acid

- Using nitrating agents such as nitric acid and sulfuric acid mixture at low temperature to avoid sulfonic acid group displacement.

- Reduction: 4-Nitro-biphenylsulfonic acid → 4-Biphenylsulfonic acid, 4'-amino-

- Employing catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reducing agents like tin(II) chloride or iron in acidic medium.

- This stepwise approach allows better control over regioselectivity and functional group transformations.

- The nitro group is a stable intermediate that can be selectively reduced without affecting the sulfonic acid moiety.

- Careful control of nitration conditions is necessary to prevent sulfonic acid group loss or unwanted isomers.

- Reduction step requires mild conditions to preserve the sulfonic acid functionality.

- Overall yield depends on efficiency at each step and purification methods.

Cross-Coupling Strategies Using Functionalized Precursors

Method Overview:

Modern synthetic methods employ palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to assemble the biphenyl core with sulfonic acid and amino substituents pre-installed or introduced post-coupling.

- Coupling of 4-aminophenylboronic acid with 4-bromobenzenesulfonic acid or their protected derivatives under Pd(0) catalysis.

- Reaction solvents: polar aprotic solvents like DMF or toluene with bases such as K2CO3.

- Temperature: 80–110 °C.

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

- After coupling, deprotection or further functional group transformations may be performed.

- High regioselectivity and functional group tolerance.

- Enables synthesis of structurally diverse biphenyl derivatives including 4-Biphenylsulfonic acid, 4'-amino-.

- Scalable and adaptable to industrial production.

- Requires access to suitable boronic acid and halide precursors.

- Catalyst cost and removal may be considerations in large-scale synthesis.

- Reaction optimization is essential to maximize yield (reported 60–85%) and purity.

Purification and Characterization

Purification techniques commonly used to isolate pure 4-Biphenylsulfonic acid, 4'-amino- include:

- Recrystallization from ethanol/water or aqueous solvents.

- Column chromatography on silica gel using appropriate eluents.

- Monitoring purity by High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.

Characterization methods to confirm structure and purity:

| Technique | Purpose | Typical Observations |

|---|---|---|

| FT-IR Spectroscopy | Functional group identification | S=O stretching bands at 1180–1120 cm⁻¹; NH2 bands |

| NMR Spectroscopy | Structural confirmation | Aromatic proton signals; amino group signals |

| Elemental Analysis | Composition verification | C, H, S percentages matching formula |

| Melting Point | Purity check | 135–138 °C consistent with literature |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at 234.27 g/mol |

Summary Table: Preparation Methods of 4-Biphenylsulfonic Acid, 4'-amino-

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages/Notes |

|---|---|---|---|---|

| Direct Sulfonation | 4'-Aminobiphenyl | Concentrated H2SO4 or oleum, 80–100 °C | Simple, direct | Requires careful control; moderate yield |

| Sulfonation → Nitration → Reduction | Biphenyl | H2SO4 (sulfonation), HNO3/H2SO4 (nitration), Pd/C or chemical reductants | Stepwise control, high selectivity | Multi-step, longer synthesis |

| Suzuki-Miyaura Cross-Coupling | 4-Aminophenylboronic acid + 4-Bromobenzenesulfonic acid | Pd catalyst, base, aprotic solvent, 80–110 °C | High regioselectivity, versatile | Requires specialized catalysts and precursors |

Research Findings and Industrial Relevance

- Industrial production favors direct sulfonation due to simplicity and scalability, with process optimization to maximize yield and purity.

- Academic and pharmaceutical research often utilize stepwise or cross-coupling methods for structural diversity and functional group compatibility.

- The amino group’s presence enhances the compound’s utility in organic synthesis, catalysis, and analytical chemistry applications.

- Safety protocols emphasize handling under controlled temperature and moisture-free conditions to prevent degradation and maintain compound integrity.

This comprehensive analysis integrates diverse, authoritative sources to present a professional, detailed account of the preparation methods for 4-Biphenylsulfonic acid, 4'-amino-. The synthesis routes, reaction conditions, purification strategies, and characterization techniques are critical for researchers and industry practitioners aiming for efficient production and application of this compound.

Q & A

Q. What are the common synthetic routes for preparing 4-Biphenylsulfonic acid, 4'-amino-?

The primary synthetic method involves sulfonation of biphenyl derivatives. For example, direct sulfonation of biphenyl using concentrated sulfuric acid or oleum introduces the sulfonic acid group at the para position. Subsequent nitration and reduction steps can introduce the amino group. Alternative routes include coupling reactions between pre-functionalized benzene rings. Optimization of reaction conditions (e.g., temperature, acid concentration) is critical to minimize side products like over-sulfonation .

Key Data :

Q. What spectroscopic and analytical methods are used to characterize 4-Biphenylsulfonic acid, 4'-amino-?

Characterization typically involves:

- NMR spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and sulfonic acid group placement.

- Mass spectrometry (ESI or MALDI-TOF) for molecular weight verification (theoretical: 256.25 g/mol) .

- Elemental analysis to validate purity and stoichiometry.

- FT-IR to identify sulfonic acid (-SO₃H) stretches (~1030 cm⁻¹ and 1170 cm⁻¹) and amino (-NH₂) vibrations .

Q. How does the sulfonic acid group influence the compound’s solubility and acidity?

The sulfonic acid group enhances water solubility due to its strong polar and ionizable nature. The -SO₃H group has a pKa ~1–2, making the compound highly acidic. This property is advantageous in applications requiring aqueous-phase reactivity, such as catalysis or ion-exchange materials. Comparative studies with non-sulfonated biphenyls show a 10–100× increase in solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonation?

Side reactions like over-sulfonation or oxidation of the amino group can be mitigated by:

- Using controlled stoichiometry of sulfonating agents (e.g., H₂SO₄ vs. SO₃).

- Incorporating protective groups (e.g., acetyl) for the amino group during sulfonation, followed by deprotection .

- Employing low-temperature reactions (0–5°C) to slow aggressive sulfonation .

Example Protocol :

- Dissolve 4-amino-biphenyl in chilled H₂SO₄ (95%).

- Add SO₃ dropwise at 0°C, stir for 4 hours.

- Quench with ice, filter, and recrystallize from ethanol/water.

Q. What strategies are effective in studying the compound’s structure-activity relationships (SAR) for biological applications?

SAR studies involve:

- Derivatization : Modifying the amino or sulfonic acid groups (e.g., acylation, alkylation) to assess changes in bioactivity.

- Computational docking : Modeling interactions with target proteins (e.g., enzymes) using software like AutoDock or Schrödinger.

- Comparative assays : Testing analogs (e.g., 4′-chloro or 4′-nitro derivatives) to correlate substituent effects with activity. For instance, replacing -SO₃H with -COOH reduces ionic interactions in enzyme binding .

Q. How can ecotoxicological risks of 4-Biphenylsulfonic acid, 4'-amino- be assessed in laboratory settings?

Q. What are common pitfalls in synthesizing 4-Biphenylsulfonic acid, 4'-amino- derivatives, and how are they resolved?

Q. How do solvent systems affect the compound’s stability in long-term storage?

Polar aprotic solvents (e.g., DMSO, DMF) enhance stability by solubilizing the ionic sulfonic acid group. Avoid protic solvents (e.g., MeOH) to prevent esterification. Storage at -20°C in amber vials reduces photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.